![molecular formula C18H18N4O2 B2778981 3-methoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2097917-12-7](/img/structure/B2778981.png)
3-methoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
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Overview
Description
3-methoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPPEB, and it is a potent and selective antagonist of the dopamine D3 receptor.
Scientific Research Applications
Synthesis and Chemical Properties
3-Methoxy-N-{2-[4-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide, due to its complex structure, is involved in various synthesis and chemical property studies. For instance, Bobeldijk et al. (1990) outlined a simple and high-yield synthesis method for related compounds, highlighting the potential for efficient production of similar complex molecules (Bobeldijk et al., 1990). Similarly, studies on the synthesis and thermal reaction of related diacylvinylaminides for the formation of pyrazolo[1,5-a]pyridines provide insights into the thermal stability and reactivity of benzamide derivatives, suggesting avenues for creating novel compounds with potential biological activity (Tamura et al., 1973).
Biological Activities
Significant research has been dedicated to exploring the biological activities of benzamide derivatives. One study by Park et al. (2014) identified a novel glucokinase activator for treating type 2 diabetes, demonstrating the therapeutic potential of benzamide derivatives in glucose regulation (Park et al., 2014). Another study focused on the synthesis and evaluation of benzamide-based 5-aminopyrazoles for antiavian influenza virus activity, further illustrating the diverse biological applications of these compounds (Hebishy et al., 2020).
Pharmacological Potential
The pharmacological potential of benzamide derivatives is highlighted in the synthesis and anticancer evaluation of N-(Pyridin-3-yl)benzamide derivatives. Mohan et al. (2021) demonstrated moderate to good anticancer activity against various human cancer cell lines, suggesting the potential utility of these compounds in cancer therapy (Mohan et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra . These compounds are designed to target and inhibit the growth of this bacterium, which is the causative agent of tuberculosis .
Mode of Action
Similar compounds have been shown to interact with their targets and inhibit the growth of mycobacterium tuberculosis h37ra . The molecular interactions of these compounds have been studied using docking studies, which reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been found to exhibit anti-tubercular activity, suggesting that they may affect the biochemical pathways involved in the growth and survival of mycobacterium tuberculosis .
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . This suggests that these compounds may have a potent inhibitory effect on the growth of this bacterium.
properties
IUPAC Name |
3-methoxy-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-24-17-4-2-3-15(11-17)18(23)20-9-10-22-13-16(12-21-22)14-5-7-19-8-6-14/h2-8,11-13H,9-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWRACVFJQEQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
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